Welcome to the BenchChem Online Store!
molecular formula C6H2BrClF2 B1523938 5-Bromo-1-chloro-2,3-difluorobenzene CAS No. 1060813-07-1

5-Bromo-1-chloro-2,3-difluorobenzene

Cat. No. B1523938
M. Wt: 227.43 g/mol
InChI Key: NDUBECXVUHRWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08853186B2

Procedure details

To a solution of 3-chloro-4,5-difluoroaniline (2.1 g, 12.96 mmol) in hydrobromic acid (40% in H2O, 18.7 mL) was added dropwise a solution of sodium nitrite (0.96 g, 13.6 mol) in 7.5 mL H2O at 0° C. Then the mixture was poured into a solution of copper(I) bromide (3.5 g, 23.7 mmol) in hydrobromic acid (40% in H2O, 15 mL) at 0° C. The cooling bath was then removed and the mixture was heated at 60° C. overnight. After cooling, the mixture was basified with a solution 2N NaOH solution to pH=9 and diluted with CH2Cl2. After separation, the combined organic layers were washed with brine, dried over Na2SO4 and then concentrated to get crude product, which was purified by column with PE/EtOAc (from 100:1 to 20:1) as eluant to afford 2 g product. Yield 68.3%; 1H NMR (400 MHz, CDCl3): δ 7.37-7.35 (m, 1 H), 7.30-7.25 (m, 1 H) ppm.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
copper(I) bromide
Quantity
3.5 g
Type
catalyst
Reaction Step Two
Yield
68.3%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([F:10])[C:8]=1[F:9])N.N([O-])=O.[Na+].[BrH:15]>O.[Cu]Br>[Br:15][C:4]1[CH:6]=[C:7]([F:10])[C:8]([F:9])=[C:2]([Cl:1])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1F)F
Name
Quantity
0.96 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
18.7 mL
Type
reactant
Smiles
Br
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Br
Name
copper(I) bromide
Quantity
3.5 g
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was then removed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
After separation
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to get crude product, which
CUSTOM
Type
CUSTOM
Details
was purified by column with PE/EtOAc (from 100:1 to 20:1) as eluant

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=C(C1)Cl)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.